3,6-dichloro-4-hydroxypyridine-2-carboxylic acid
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Overview
Description
3,6-dichloro-4-hydroxypyridine-2-carboxylic acid is an organic compound with the molecular formula C6H3Cl2NO3 and a molecular weight of 207.99892 g/mol . It appears as a yellow to brown solid and is known for its low solubility in water but higher solubility in organic solvents . This compound is commonly used as a raw material, intermediate, or catalyst in organic synthesis .
Preparation Methods
The synthesis of 3,6-dichloro-4-hydroxypyridine-2-carboxylic acid typically involves the reaction of chloronitrobenzene with 2,4-dichloropyridine . This reaction is generally carried out under alkaline conditions, with heating and stirring to facilitate the acylation reaction that produces the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,6-dichloro-4-hydroxypyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6-dichloro-4-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
3,6-dichloro-4-hydroxypyridine-2-carboxylic acid can be compared with other similar compounds, such as:
4-hydroxypyridine-2-carboxylic acid: Lacks the chlorine substituents, which may affect its reactivity and solubility.
2,4-dichloropyridine: Lacks the hydroxyl and carboxyl groups, making it less versatile in certain reactions.
3,5-dichloro-4-hydroxypyridine-2-carboxylic acid: Similar structure but with different chlorine substitution, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it valuable in various chemical and industrial processes.
Properties
CAS No. |
773872-84-7 |
---|---|
Molecular Formula |
C6H3Cl2NO3 |
Molecular Weight |
208 |
Purity |
98 |
Origin of Product |
United States |
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